REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[C:3]([F:8])([F:7])[C:4]([O-])=O.[K+].CN([CH:15]=[O:16])C.[C:17]1(C)[CH:22]=[CH:21]C=[CH:19][CH:18]=1>[Cu]I>[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:4]([C:3]([F:8])([F:7])[C:2]([F:10])([F:9])[F:1])=[CH:19][CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)[O-])(F)F)(F)F.[K+]
|
Name
|
CuI
|
Quantity
|
9.8 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with Dean-Stark apparatus and a condenser, under an inert atmosphere
|
Type
|
DISTILLATION
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Details
|
80 ml of toluene are distilled off
|
Type
|
TEMPERATURE
|
Details
|
The medium is then cooled to RT
|
Type
|
CUSTOM
|
Details
|
deoxygenated
|
Type
|
CUSTOM
|
Details
|
by sparging with nitrogen
|
Type
|
ADDITION
|
Details
|
6 g of iodoanisole are then added
|
Type
|
TEMPERATURE
|
Details
|
by heating at 155° C. for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
ADDITION
|
Details
|
the medium is diluted with 200 ml of a water/ethyl ether mixture
|
Type
|
FILTRATION
|
Details
|
The medium is then filtered through Celite®
|
Type
|
WASH
|
Details
|
The organic phase is washed 3 times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |